molecular formula C18H26N2O2 B2662327 N-(4-Tert-butyl-1-cyanocyclohexyl)-2-ethylfuran-3-carboxamide CAS No. 2196009-83-1

N-(4-Tert-butyl-1-cyanocyclohexyl)-2-ethylfuran-3-carboxamide

Cat. No.: B2662327
CAS No.: 2196009-83-1
M. Wt: 302.418
InChI Key: VYLJAVVCNBHMKC-UHFFFAOYSA-N
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Description

N-(4-Tert-butyl-1-cyanocyclohexyl)-2-ethylfuran-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tert-butyl group, a cyanocyclohexyl moiety, and an ethylfuran carboxamide group, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Tert-butyl-1-cyanocyclohexyl)-2-ethylfuran-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyanocyclohexyl intermediate, followed by the introduction of the tert-butyl group. The final step involves the coupling of the ethylfuran carboxamide moiety under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The industrial process aims to maximize efficiency while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-Tert-butyl-1-cyanocyclohexyl)-2-ethylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanocyclohexyl group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield furan derivatives, while reduction can produce amine-containing compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4-Tert-butyl-1-cyanocyclohexyl)-2-ethylfuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(4-Tert-butyl-1-cyanocyclohexyl)-2-ethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide
  • N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide
  • N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide

Uniqueness

Compared to similar compounds, N-(4-Tert-butyl-1-cyanocyclohexyl)-2-ethylfuran-3-carboxamide stands out due to its unique combination of functional groups

Properties

IUPAC Name

N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-5-15-14(8-11-22-15)16(21)20-18(12-19)9-6-13(7-10-18)17(2,3)4/h8,11,13H,5-7,9-10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLJAVVCNBHMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CO1)C(=O)NC2(CCC(CC2)C(C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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